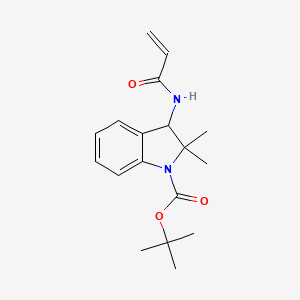
Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate, also known as TMC-1, is a synthetic compound that has gained attention in the scientific community for its potential applications in drug discovery and development. TMC-1 belongs to the class of indole-based compounds, which have been found to exhibit various biological activities such as anticancer, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate is not fully understood. However, it has been proposed that Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs by Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate leads to the upregulation of tumor suppressor genes and downregulation of oncogenes, resulting in the inhibition of cancer cell growth. Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate has also been shown to inhibit viral replication by targeting various stages of the viral life cycle.
Biochemical and Physiological Effects:
Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate inhibits the proliferation of cancer cells and induces apoptosis. Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate has also been found to inhibit the activity of HDACs and modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair. In addition, Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate has been shown to inhibit viral replication by targeting various stages of the viral life cycle. However, the exact biochemical and physiological effects of Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate in vivo are yet to be fully elucidated.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate has also been found to exhibit potent anticancer and antiviral activity, making it a promising candidate for drug development. However, Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate also has some limitations for lab experiments. It has been found to exhibit low solubility in water, which may limit its bioavailability in vivo. Moreover, the exact mechanism of action of Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate is not fully understood, which may hinder its further development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate. One of the directions is to further elucidate the mechanism of action of Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate in vivo. This would help to better understand the biochemical and physiological effects of Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate and its potential applications in drug development. Another direction is to explore the potential of Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate as a combination therapy with other anticancer or antiviral agents. This would help to enhance the efficacy of Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate and overcome its limitations. Moreover, the development of novel analogs of Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate with improved solubility and bioavailability would also be a promising direction for future research.
Synthesemethoden
Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate can be synthesized through a multistep process, starting from commercially available starting materials. The synthesis involves the condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione with propargylamine, followed by a cyclization reaction with indole-3-carboxaldehyde. The resulting intermediate is then subjected to various chemical transformations, including esterification, amidation, and deprotection, to yield the final product, Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate has been extensively studied for its potential applications in drug discovery and development. Several studies have shown that Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate has also been found to possess antiviral activity against HIV-1, influenza virus, and herpes simplex virus. Moreover, Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-7-14(21)19-15-12-10-8-9-11-13(12)20(18(15,5)6)16(22)23-17(2,3)4/h7-11,15H,1H2,2-6H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMOPGNGEGJGJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[5-(aminomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate](/img/structure/B2692856.png)
![(Z)-4-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2692857.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2692858.png)
methanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2692861.png)

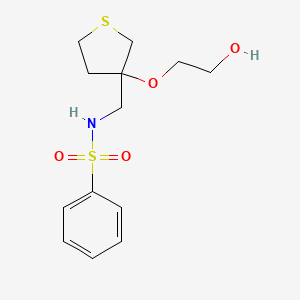
![5-Methyl-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]-thiazin-2-amine 6,6-dioxide](/img/structure/B2692866.png)
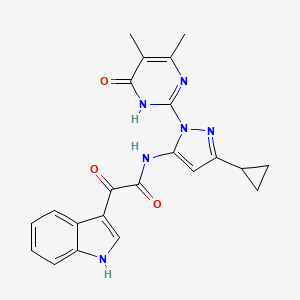
![N-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2692870.png)
![2-Methyl-1-[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2692871.png)
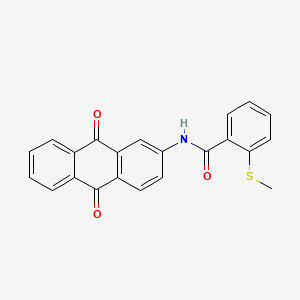
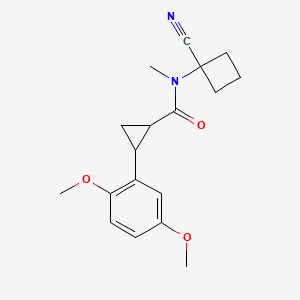

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d][1,2,3]triazol-5-yl)azetidine-3-carboxamide](/img/structure/B2692879.png)